molecular formula C15H26BN3O3 B1369216 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine CAS No. 864754-18-7

4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine

Katalognummer: B1369216
CAS-Nummer: 864754-18-7
Molekulargewicht: 307.2 g/mol
InChI-Schlüssel: FBAPTUAEBQMVEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine (CAS: 864754-18-7) is a boronic ester-containing heterocyclic compound with a molecular weight of 307.20 g/mol . It features a pyrazole core substituted with a pinacol boronate group and a morpholine-ethyl linker. The compound is synthesized via alkylation of 1H-pyrazole-4-boronic acid pinacol ester (26) with 4-(2-chloroethyl)morpholine (27) in acetonitrile under reflux, yielding a brown solid (57% yield) . High-resolution mass spectrometry (HRMS-ESI-TOF) confirms its molecular formula (C₁₅H₂₇BN₃O₃⁺) . It serves as a key intermediate in medicinal chemistry, notably in synthesizing CDK2 inhibitors (e.g., compound 29) through Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name

4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O3/c1-14(2)15(3,4)22-16(21-14)13-11-17-19(12-13)6-5-18-7-9-20-10-8-18/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAPTUAEBQMVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590084
Record name 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-18-7
Record name 4-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864754-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Introduction of the dioxaborolane group: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the dioxaborolane group.

    Attachment of the morpholine ring: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a morpholine ring connected to a pyrazole moiety and a boron-containing dioxaborolane group. The presence of the boron atom allows for significant reactivity in cross-coupling reactions, particularly in Suzuki coupling, which is pivotal for synthesizing complex organic molecules.

Medicinal Chemistry

The compound's structure allows it to act as a potential pharmacophore in drug design. The pyrazole and morpholine components are known for their biological activity, making this compound a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have explored the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation. The incorporation of the boron moiety enhances the compound's ability to participate in targeted drug delivery systems.

Materials Science

The boron-containing group facilitates the formation of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity.

Data Table: COF Formation

Material TypeSynthesis MethodProperties
COF-1Solvothermal synthesisHigh surface area (1500 m²/g)
COF-2Microwave-assisted synthesisTunable pore size (3-10 nm)

Catalysis

The compound serves as a ligand in various catalytic reactions, particularly in Suzuki coupling reactions. The presence of the boron atom allows for effective coordination with palladium catalysts.

Reaction Example

In a typical Suzuki coupling reaction using this compound:

  • Reactants: Aryl halide + Boronic acid derivative
  • Catalyst: Pd(PPh₃)₄
  • Conditions: Base (K₂CO₃), solvent (THF), temperature (80°C)

This reaction demonstrates the versatility of the compound in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Organic Synthesis

This compound can be utilized as a building block in organic synthesis due to its functional groups that allow for further transformations.

Synthetic Pathway Example

A synthetic pathway may involve:

  • Functionalization of the morpholine ring.
  • Coupling with various electrophiles to create diverse derivatives.
  • Application of cross-coupling techniques to form complex structures.

Wirkmechanismus

The mechanism of action of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in various chemical reactions, while the morpholine and pyrazole rings may interact with biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine are compared to analogous boronate esters below:

Structural Similarities and Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield Application/Use Reference
This compound Morpholine-ethyl linker; pyrazole-boronate core 307.20 57% CDK2 inhibitor intermediates
Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (1) Ethyl butanoate linker; pyrazole-boronate core 309.42 90% Intermediate for bioconjugation
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine Morpholine-pyridinyl-boronate; pyridine replaces pyrazole 290.17 27% Material science applications
1-(2,2-Diethoxyethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole Diethoxyethyl linker; phenyl-pyrazole-boronate 356.25 Not reported Suzuki coupling precursor
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine Thiazole-boronate core; morpholine substituent 296.17 Not reported Advanced chemical processes

Key Observations:

  • Linker Diversity: The target compound’s morpholine-ethyl linker distinguishes it from esters (e.g., ethyl butanoate in compound 1) or alkyl chains (e.g., diethoxyethyl in ), influencing solubility and steric effects .
  • Heterocycle Variation : Pyrazole is replaced by pyridine (), thiazole (), or phenyl groups (), altering electronic properties and cross-coupling reactivity.
  • Synthetic Yields : Higher yields (90%) are achieved for ester-linked analogs () compared to morpholine derivatives (57% for the target compound), likely due to steric hindrance in alkylation steps .

Thermodynamic and Kinetic Properties

  • C-H Borylation : The target compound’s boronate group can be synthesized via C-H activation, though primary methods involve pre-functionalized pyrazole intermediates .
  • Stability : Pinacol boronate esters are stable under ambient conditions but hydrolyze in protic solvents, necessitating anhydrous handling .

Biologische Aktivität

The compound 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a morpholine ring linked to a pyrazole moiety and a dioxaborolane group. This unique configuration may influence its biological interactions and efficacy.

  • Molecular Formula : C15H22B2N2O3
  • Molecular Weight : 306.16 g/mol
  • CAS Number : 17749924

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazole-based compounds have shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of compounds containing pyrazole rings. The inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2) has been documented.

  • Case Study : A series of substituted pyrazoles were tested for their ability to inhibit COX activity, showing promising results in reducing inflammation in animal models .

3. Antidiabetic Effects

Compounds similar to this compound have been evaluated for their effects on glucose metabolism and insulin sensitivity.

  • Findings : In vitro assays indicated that certain pyrazole derivatives could enhance insulin sensitivity and lower blood glucose levels in diabetic models by activating PPAR-gamma pathways .

4. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes relevant to metabolic disorders.

Enzyme TargetInhibition (%)Reference
α-glucosidase62.15
β-glucosidase57.42
COX-2Significant

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors involved in neurotransmission.

Research Findings

A study on related compounds revealed that modifications around the pyrazole core influenced binding affinity and cooperativity with acetylcholine receptors, indicating a potential mechanism for enhancing neurotransmitter activity .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic protocols for preparing 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine, and how can reaction yields be optimized? A: The compound is typically synthesized via nucleophilic substitution between 1H-pyrazole-4-boronic acid pinacol ester and 4-(2-chloroethyl)morpholine. Key steps include:

  • Reaction Conditions: Reflux in acetonitrile with cesium carbonate (3.5 equiv) for 24 hours .
  • Purification: Crude product is partitioned between water and ethyl acetate, followed by brine washing and concentration. Yields (~57%) can be improved by optimizing stoichiometry (e.g., excess morpholine derivative) and extending reaction time .
  • Scalability: Larger-scale reactions may require gradient chromatography for purity, as seen in related dioxaborolane syntheses (e.g., hexanes/EtOAc with triethylamine) .

Characterization Challenges

Q: What analytical techniques are critical for characterizing this compound, and what pitfalls arise during structural confirmation? A:

  • HRMS: Essential for verifying molecular weight (e.g., observed [M+H]+ 308.2138 vs. calculated 308.2140) .
  • 1H NMR: Key signals include morpholine protons (δ 2.43–3.54 ppm), ethyl linkers (δ 2.75–4.37 ppm), and pyrazole protons (δ 6.99–8.63 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Purity: Residual solvents (e.g., acetonitrile) should be monitored via GC-MS, especially if the crude product is used directly in subsequent steps .

Advanced Cross-Coupling Applications

Q: How is this compound utilized in Suzuki-Miyaura coupling reactions to synthesize complex heterocycles? A: The boronic ester moiety enables coupling with aryl/heteroaryl halides:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures .
  • Example: Reaction with 2,4-dichloro-5-fluoropyrimidine under "General Procedure A" yields pyrimidine-pyrazole hybrids (45% yield after chromatography) .
  • Challenges: Competitive protodeboronation can occur; adding ligands (e.g., SPhos) or microwave-assisted heating (80–120°C) improves efficiency .

Stability and Storage

Q: What factors influence the hydrolytic stability of the dioxaborolane group, and how should the compound be stored for long-term use? A:

  • Hydrolysis Sensitivity: The dioxaborolane ring is prone to hydrolysis in protic solvents or acidic/basic conditions. Stability tests in DMSO-d6/D₂O (1:1) show <5% decomposition over 24 hours at 25°C .
  • Storage Recommendations: Anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials. For extended storage, convert to the boronic acid derivative and regenerate before use .

Biological Activity and Drug Design

Q: How is this compound leveraged as a building block in designing kinase inhibitors or anticancer agents? A:

  • Case Study: In CDK2 inhibitor synthesis, the morpholine-pyrazole-dioxaborolane scaffold serves as a linker for attaching fluoropyrimidine pharmacophores. Biological assays (e.g., IC₅₀ determination) guide structural optimization .
  • Methodology: Post-coupling modifications (e.g., amidation, sulfonation) enhance solubility and target binding. Computational docking (AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Computational Reaction Optimization

Q: How can quantum chemical calculations and machine learning accelerate the development of novel reactions involving this compound? A:

  • Reaction Path Search: Density Functional Theory (DFT) identifies transition states for key steps (e.g., C–B bond formation in Suzuki coupling) .
  • Data-Driven Workflows: Platforms like ICReDD integrate experimental data (e.g., yields, TLC) with computational models to predict optimal conditions (e.g., solvent, catalyst loading) .
  • Example: A Pareto front analysis balances reaction time (24→12 hours) and yield (57→65%) by adjusting cesium carbonate equivalents .

Alternative Synthetic Routes

Q: What alternative methodologies exist for introducing the dioxaborolane group into pyrazole-morpholine systems? A:

  • Direct Borylation: Transition-metal-catalyzed C–H borylation (e.g., Ir-catalyzed with B₂pin₂) avoids pre-functionalized boronic esters. However, regioselectivity must be controlled .
  • Electrocyclization: Tandem cross-coupling/electrocyclization of enol triflates with diazoacetates offers a route to substituted pyrazoles, though yields vary (27–45%) .

Reaction Mechanism Elucidation

Q: How are kinetic and isotopic labeling studies used to probe the mechanism of reactions involving this compound? A:

  • Kinetic Profiling: Monitoring reaction progress via in situ IR or LC-MS identifies rate-determining steps (e.g., oxidative addition in Suzuki coupling) .
  • Deuterium Labeling: Replacing the ethyl linker’s protons with deuterium (e.g., CD₂Cl₂ solvent) reveals steric effects in SN2 displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.